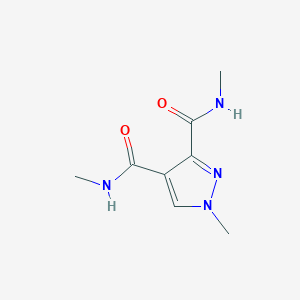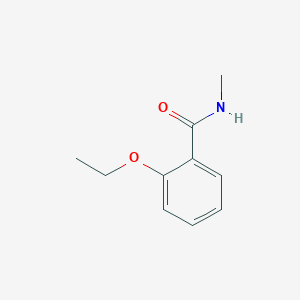![molecular formula C8H16BrNO2S B1654258 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide CAS No. 2173997-08-3](/img/structure/B1654258.png)
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide
Overview
Description
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide is a spirocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework containing sulfur and nitrogen atoms, which contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action:
We know that it exhibits moderate to high inhibition activities against various cancer cell lines, including hepg-2 (human liver hepatocellular carcinoma), pc-3 (human prostate adenocarcinoma), and hct116 (human colorectal carcinoma) cells
Mode of Action:
The exact interaction mechanism with its targets remains elusive. The thiazolidine ring system, present in this compound, has applications in medicinal and pharmaceutical chemistry .
Biochemical Analysis
Cellular Effects
Molecular Mechanism
It’s known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The compound is typically stored at room temperature , suggesting it has a stable shelf-life under these conditions.
Preparation Methods
The synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide typically involves the reaction of 1,3-dithiolane with 1,3-diaminopropane, followed by oxidation with hydrogen peroxide. This method yields the desired spirocyclic compound with high purity. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other spirocyclic compounds and studying their properties.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of spirocyclic structures with biological molecules.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Industry: The compound’s unique structure makes it valuable in developing new materials and chemical processes.
Comparison with Similar Compounds
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide can be compared to other spirocyclic compounds such as:
- 8-Thia-1-azaspiro[4.5]decane hydrochloride
- 8-Oxa-1-azaspiro[4.5]decane hydrochloride
- 1-Azaspiro[4.4]nonane hydrochloride These compounds share similar spirocyclic frameworks but differ in their substituents and specific chemical properties. The presence of sulfur and nitrogen in this compound contributes to its unique reactivity and potential applications .
Properties
IUPAC Name |
8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.BrH/c10-12(11)6-3-8(4-7-12)2-1-5-9-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBOCWOHAAEZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)CC2)NC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173997-08-3 | |
| Record name | 8-Thia-1-azaspiro[4.5]decane, 8,8-dioxide, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173997-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


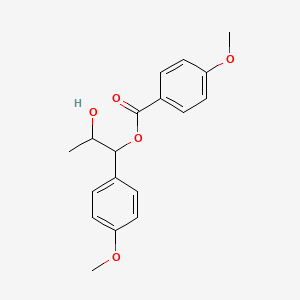

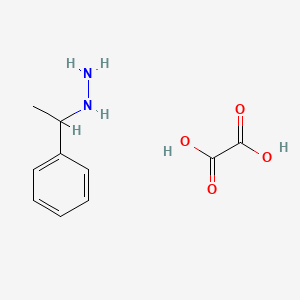
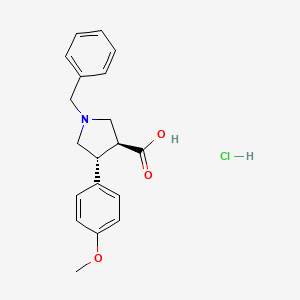
![Benzyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1654181.png)
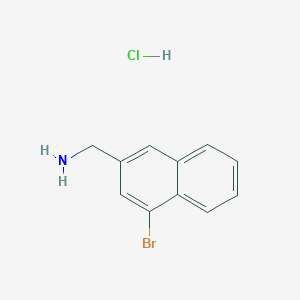
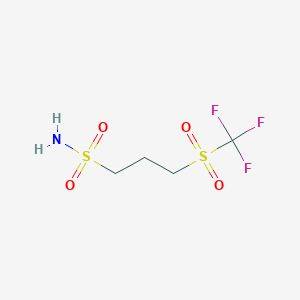
![2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid hydrochloride](/img/structure/B1654187.png)
![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1654188.png)
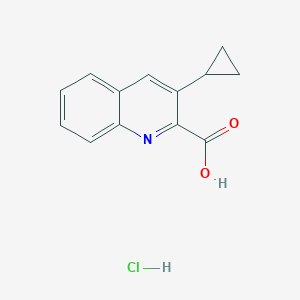
![2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine](/img/structure/B1654192.png)
